

A Technical Guide to the Spectroscopic Data of Methyl 12-oxooctadecanoate

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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 12-oxooctadecanoate**, a long-chain keto fatty acid ester. The information presented herein is essential for its identification, characterization, and utilization in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 12-oxooctadecanoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~3.67	Singlet	3H	-COOCH ₃
~2.41	Triplet	4H	-CH ₂ -C(=O)-CH ₂ - (C11-H ₂ , C13-H ₂)
~2.30	Triplet	2H	-CH ₂ -COOCH ₃ (C2-H ₂)
~1.58	Multiplet	4H	-CH ₂ -CH ₂ -C(=O) (C10-H ₂ , C14-H ₂)
~1.25	Multiplet	18H	-(CH ₂) ₉ - (C3-C9, C15-C17)
~0.88	Triplet	3H	-CH ₃ (C18-H ₃)

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (ppm)	Assignment
211.3	C12 (C=O, ketone)
174.2	C1 (C=O, ester)
51.4	-OCH ₃
42.8	C11, C13
34.1	C2
31.7	C16
29.3 - 29.0	C4-C9
24.9	C3
23.9	C10, C14
22.6	C17
14.1	C18

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Strong	C-H asymmetric stretching (alkane)
~2850	Strong	C-H symmetric stretching (alkane)
~1740	Strong	C=O stretching (ester)
~1715	Strong	C=O stretching (ketone)
~1465	Medium	C-H bending (methylene)
~1170	Medium	C-O stretching (ester)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment (Predicted Fragmentation)
312	Low	[M] ⁺ (Molecular Ion)
281	Medium	[M - OCH ₃] ⁺
269	Low	[M - C ₃ H ₇ O] ⁺ (McLafferty + 1)
199	High	[CH ₃ OCO(CH ₂) ₁₀] ⁺
185	Medium	[CH ₃ (CH ₂) ₅ CO(CH ₂) ₂] ⁺
113	Medium	[CH ₃ (CH ₂) ₅ CO] ⁺
74	High	[CH ₃ OCOCH ₂] ⁺ (McLafferty rearrangement)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard techniques used for the analysis of long-chain fatty acid esters.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **Methyl 12-oxooctadecanoate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

- ^1H NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm

- ^{13}C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared by dissolving a small amount of **Methyl 12-oxooctadecanoate** in a volatile solvent (e.g., chloroform), applying a drop of the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.

Instrumentation and Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.
- Mode: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.

Mass Spectrometry (MS)

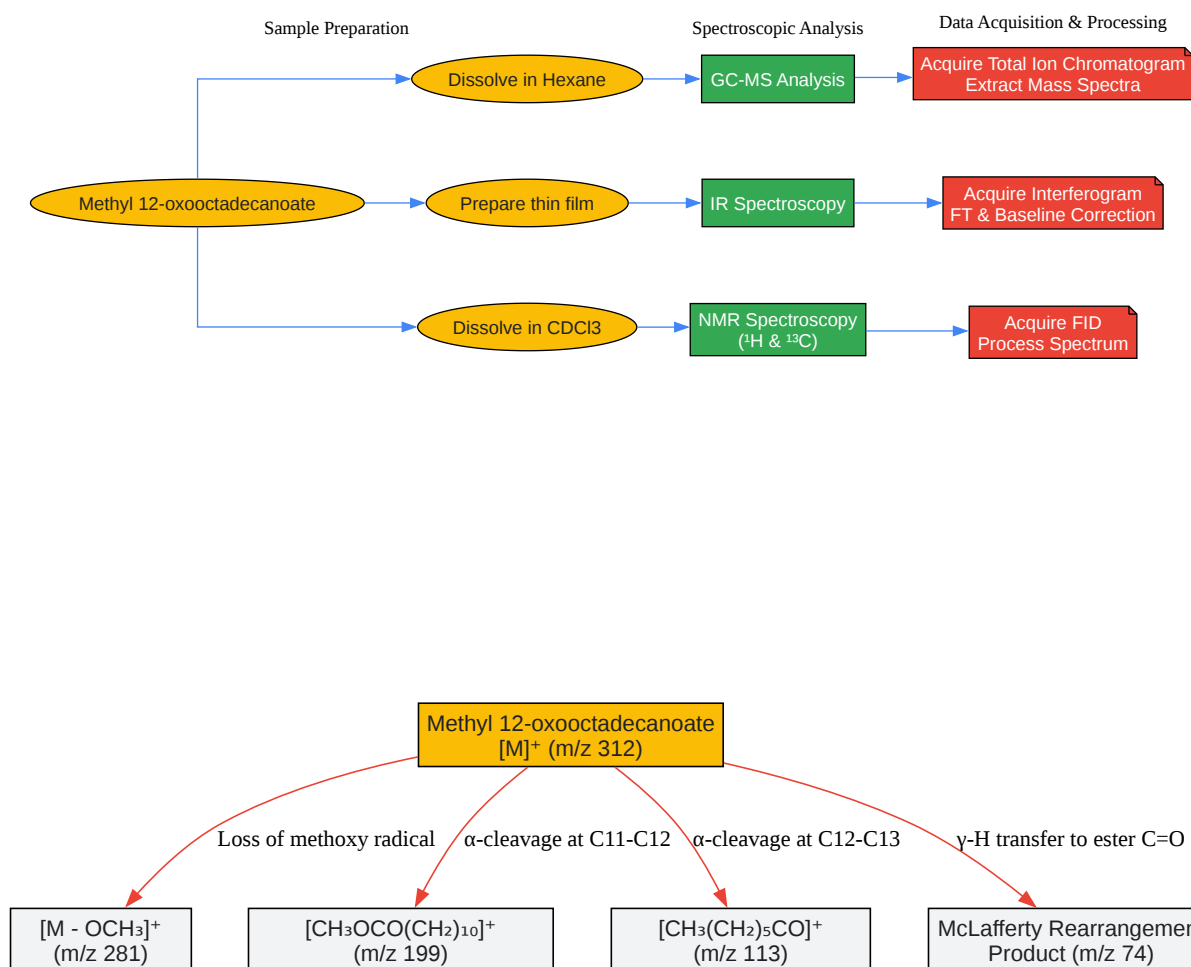
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Gas Chromatography-Mass Spectrometry - GC-MS):

- Gas Chromatograph: Agilent 7890B GC system (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection: 1 μL , splitless mode.
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **Methyl 12-oxooctadecanoate**.



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